molecular formula C16H18N2O5S B4439436 N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439436
M. Wt: 350.4 g/mol
InChI Key: CZLOSUVTTCHCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, it has been found to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is not fully understood. However, it has been proposed that N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide may exert its therapeutic effects through multiple mechanisms, including inhibition of mitochondrial permeability transition, modulation of neurotransmitter systems, and reduction of oxidative stress and inflammation.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. These effects include the reduction of amyloid-beta and tau pathology, enhancement of synaptic plasticity and neuronal survival, and modulation of neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other drugs that have been studied for their potential therapeutic effects in neurological disorders. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is its poor solubility in water, which may make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide. One area of research is to further elucidate the mechanism of action of N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide in order to better understand its therapeutic effects. Another area of research is to investigate the potential of N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide in humans with neurological disorders.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to improve cognitive function, reduce amyloid-beta and tau pathology, and enhance neuronal survival in animal models of Alzheimer's disease. In addition, N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been found to improve motor function and reduce neuronal loss in animal models of Huntington's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-13-7-8-15(23-2)14(10-13)17-16(19)11-5-4-6-12(9-11)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLOSUVTTCHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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